D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt
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Overview
Description
D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt is a chemical compound derived from inositol, a type of sugar alcohol. This compound is often used in biochemical research due to its role in various cellular processes. It is a white, lyophilized powder with a molecular weight of 458.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt can be synthesized from soybean L-α-phosphatidylinositol. The process involves the hydrolysis of phosphatidylinositol to yield D-myo-Inositol 1-monophosphate, which is then reacted with cyclohexylamine to form the cyclohexylammonium salt .
Industrial Production Methods
The industrial production of this compound typically involves large-scale hydrolysis and purification processes. The compound is then lyophilized to obtain a stable powder form suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form inositol phosphates.
Reduction: It can be reduced to yield inositol derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various inositol phosphates and derivatives, which are crucial for studying cellular signaling pathways .
Scientific Research Applications
D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex inositol phosphates.
Biology: Plays a role in studying cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways within cells. It is involved in the regulation of inositol phosphate metabolism, which is crucial for various cellular functions, including signal transduction, membrane trafficking, and cytoskeletal organization .
Comparison with Similar Compounds
Similar Compounds
D-myo-Inositol 1,4,5-trisphosphate: Another inositol phosphate involved in cellular signaling.
D-myo-Inositol 1,3,4,5-tetrakisphosphate: Plays a role in regulating calcium signaling.
Phytic acid: A naturally occurring inositol phosphate with antioxidant properties.
Uniqueness
D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt is unique due to its specific interaction with cyclohexylamine, which enhances its stability and solubility. This makes it particularly useful in research settings where precise control over experimental conditions is required .
Biological Activity
D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt is a compound of significant interest in biochemical research due to its role in various biological processes, particularly in cell signaling and metabolism. This article explores the biological activity of this compound, highlighting its mechanisms, effects on cellular functions, and relevant case studies.
Overview of D-myo-Inositol and Its Derivatives
D-myo-Inositol is a six-carbon cyclic sugar alcohol that serves as a precursor for several important signaling molecules, including inositol phosphates. The biological activity of D-myo-inositol derivatives is largely attributed to their ability to modulate intracellular signaling pathways, particularly those involving calcium mobilization and phosphoinositide metabolism.
Key Functions:
- Cell Signaling : Inositol phosphates act as second messengers in various signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis.
- Calcium Mobilization : Compounds like inositol 1,4,5-trisphosphate (IP3) are crucial for the release of calcium ions from the endoplasmic reticulum, affecting numerous cellular functions.
This compound functions primarily through its interaction with phosphoinositide signaling pathways. Upon hydrolysis by specific phosphatases, it can generate active inositol phosphates that participate in signaling cascades.
Pathway Involvement:
- Phosphatidylinositol Signaling : The compound may enhance the synthesis of phosphatidylinositol (PI) and its phosphorylated derivatives, which are essential for membrane dynamics and signaling.
- Inhibition of Phosphatases : It may act as an inhibitor for certain phosphatases that regulate the levels of inositol phosphates, thereby prolonging the signaling duration.
Cell Proliferation and Migration
Research indicates that D-myo-inositol derivatives can influence cell proliferation and migration. For instance, studies have shown that manipulating inositol phosphate levels can significantly affect cancer cell behavior.
Case Studies
- A study on Trypanosoma brucei highlighted the necessity of myo-inositol uptake for survival and proliferation, suggesting that similar mechanisms may apply to mammalian cells when treated with D-myo-inositol derivatives .
- Another investigation revealed that supplementation with myo-inositol improved cellular responses to insulin in human adipocytes, indicating potential therapeutic applications for metabolic disorders .
Properties
IUPAC Name |
cyclohexanamine;[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.C6H13O9P/c7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h6H,1-5,7H2;1-11H,(H2,12,13,14)/t;1?,2-,3+,4-,5-,6?/m.1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDVDWGHBSYGCB-MDRKMWFQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26NO9P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106032-59-1 |
Source
|
Record name | 106032-59-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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